![molecular formula C20H28N4O2 B5645900 [(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-(2-ethyl-5-propan-2-ylpyrazol-3-yl)methanone](/img/structure/B5645900.png)
[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-(2-ethyl-5-propan-2-ylpyrazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-(2-ethyl-5-propan-2-ylpyrazol-3-yl)methanone is a complex organic compound that features a pyrrolidine ring, a pyrazole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-(2-ethyl-5-propan-2-ylpyrazol-3-yl)methanone typically involves multiple steps, starting with the construction of the pyrrolidine and pyrazole rings. The pyrrolidine ring can be synthesized through cyclization reactions involving suitable precursors, while the pyrazole ring can be formed via condensation reactions. The final compound is obtained by coupling the two rings through appropriate linkers and functional groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-(2-ethyl-5-propan-2-ylpyrazol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different biological activities.
Scientific Research Applications
[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-(2-ethyl-5-propan-2-ylpyrazol-3-yl)methanone has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is studied for its interactions with various biological targets, including enzymes and receptors, which can provide insights into its potential therapeutic effects.
Medicine: The compound is investigated for its potential as a drug candidate, particularly for its ability to modulate specific molecular pathways involved in disease processes.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of [(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-(2-ethyl-5-propan-2-ylpyrazol-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and thereby influencing various cellular processes. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolizines and pyrrolidine-2-ones, share some structural features and biological activities.
Pyrazole Derivatives: Compounds containing pyrazole rings, such as pyrazolines and pyrazolidines, also exhibit similar properties.
Uniqueness
[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-(2-ethyl-5-propan-2-ylpyrazol-3-yl)methanone is unique due to its specific combination of functional groups and stereochemistry, which confer distinct biological activities and interactions with molecular targets. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-(2-ethyl-5-propan-2-ylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2/c1-5-24-19(10-18(22-24)13(2)3)20(25)23-11-16(17(21)12-23)14-6-8-15(26-4)9-7-14/h6-10,13,16-17H,5,11-12,21H2,1-4H3/t16-,17+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDRHJWFEYUWHY-SJORKVTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(C)C)C(=O)N2CC(C(C2)N)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=CC(=N1)C(C)C)C(=O)N2C[C@@H]([C@H](C2)N)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-hydroxy-2-[2-(trifluoromethyl)phenyl]ethyl}-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5645829.png)
![(3R*,4R*)-1-[(3,4-dimethoxyphenyl)sulfonyl]-3,4-dimethyl-3-pyrrolidinol](/img/structure/B5645839.png)
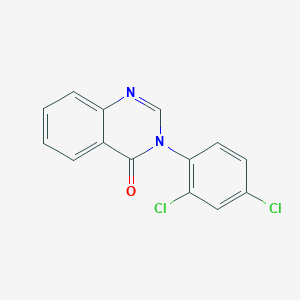
![4-methoxy-N-[(3-methylpyridin-4-yl)methyl]-3-(1-propan-2-ylpiperidin-4-yl)oxybenzamide](/img/structure/B5645861.png)
![7-methyl-2-[(4,6,7-trimethyl-1-benzofuran-3-yl)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5645867.png)
![5-{[3-(ethoxycarbonyl)-5-isopropyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B5645874.png)
![2-[(4-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B5645876.png)
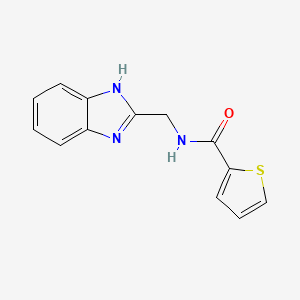
![[(4-bromophenyl)methyl][(3,5-dimethoxyphenyl)methyl]amine](/img/structure/B5645907.png)
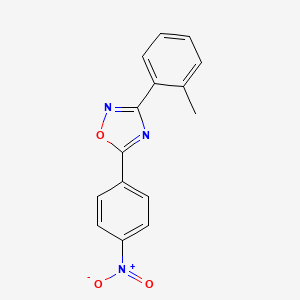
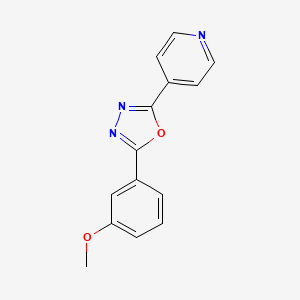
![2-(3-Methylbut-2-enyl)-8-(1-methylimidazol-4-yl)sulfonyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5645918.png)
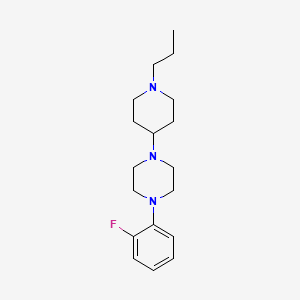
![3-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(methylsulfonyl)piperidine](/img/structure/B5645934.png)
